REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6]>C1COCC1>[Cl:1][C:2]1[C:3]([C:11]([F:12])([F:13])[F:14])=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH (1 mL) at 0° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |